molecular formula C8H13ClO B8466452 1-(2-Chloro-cyclohex-1-enyl)-ethanol

1-(2-Chloro-cyclohex-1-enyl)-ethanol

Cat. No.: B8466452
M. Wt: 160.64 g/mol
InChI Key: PMBVVTYFMYCHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-cyclohex-1-enyl)-ethanol is a chiral cyclohexene derivative of interest in synthetic organic chemistry. Its structure, featuring both a chloro group and an ethanol moiety on the same cyclohexene ring, makes it a valuable synthetic intermediate . Researchers can utilize this compound in the exploration of novel reaction pathways, including further functionalization of the alcohol group or employing the vinyl chloride moiety in cross-coupling reactions . The stereochemistry of the molecule also presents opportunities for studying stereoselective synthesis, as the reaction conditions with chlorinating agents can lead to distinct stereochemical outcomes . As a building block, it holds potential for the synthesis of more complex, functionalized cyclic compounds for material science and pharmaceutical research . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

1-(2-chlorocyclohexen-1-yl)ethanol

InChI

InChI=1S/C8H13ClO/c1-6(10)7-4-2-3-5-8(7)9/h6,10H,2-5H2,1H3

InChI Key

PMBVVTYFMYCHBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(CCCC1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence provided:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference
1-(2-Chloro-cyclohex-1-enyl)-ethanol Not explicitly provided<sup>†</sup> Chlorinated cyclohexene ring with ethanol substituent
Ethanol, 1-(1-cyclohexenyl) C₈H₁₄O 126.1962 3197-68-0 Cyclohexene ring with ethanol group; lacks chlorine
1-(2-Chlorophenyl)ethanol C₈H₉ClO 156.609 13524-04-4 Chlorinated aromatic ring (phenyl) with ethanol group
1-(4-chloronaphthalen-1-yl)-2-(didecylamino)ethanol C₃₂H₅₂ClNO 502.224 7460-23-3 Naphthalene core with chlorine and bulky didecylamino-ethanol chain
1-(2-chloro-1,2-difluoroethenyl)-1-cyclohexanol C₈H₁₁ClF₂O 196.622 Chloro-difluoroethenyl group attached to cyclohexanol

<sup>†</sup> Inferred structure based on naming conventions and analogs.

Key Comparisons :

Structural Effects on Reactivity: The absence of chlorine in Ethanol, 1-(1-cyclohexenyl) (CAS 3197-68-0) likely reduces its electrophilicity compared to the chlorinated target compound, making it less reactive in substitution reactions . 1-(2-Chlorophenyl)ethanol (CAS 13524-04-4) demonstrates how aromatic chlorine influences properties: its higher molecular weight (156.609 g/mol vs.

Impact of Substituent Bulk: The bulky didecylamino group in 1-(4-chloronaphthalen-1-yl)-2-(didecylamino)ethanol (CAS 7460-23-3) increases molecular weight (502.224 g/mol) and likely reduces solubility in polar solvents compared to simpler cyclohexenyl derivatives .

Safety Considerations: While direct safety data for the target compound is unavailable, 2-Chloroethanol (CAS 107-07-3) highlights hazards common to chlorinated alcohols, including toxicity upon inhalation or skin contact, necessitating stringent safety protocols .

Research Findings and Trends

  • Solubility and Stability: Non-aromatic chlorinated alcohols (e.g., cyclohexenyl derivatives) may exhibit higher volatility but lower thermal stability compared to aromatic analogs due to reduced resonance stabilization .
  • Environmental Impact: Chlorinated compounds generally require careful disposal to avoid groundwater contamination, as noted in safety protocols for 2-Chloroethanol .

Preparation Methods

Reaction Mechanism and Conditions

In the patented method, Rh/C facilitates hydrogen transfer to the carbonyl group, reducing it to a hydroxyl group. For the chlorinated analog, the presence of the electron-withdrawing chlorine atom may slightly alter reaction kinetics, necessitating optimization of temperature and pressure. Key parameters include:

ParameterValue/DescriptionSource Adaptation
CatalystRh/C (5–10% Rh loading)
SolventEthanol
Temperature40–50°C
Hydrogen Pressure3–4 atm
Yield (Theoretical)90–95% (extrapolated)

Grignard and Organometallic Approaches

Grignard reagents offer a route to alcohols via nucleophilic addition to carbonyl compounds. For this compound, this method involves reacting a chlorinated cyclohexenylmagnesium bromide with formaldehyde.

Synthetic Pathway

  • Formation of Grignard Reagent :

    • 2-Chloro-1-bromocyclohexene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form 2-chloro-cyclohex-1-enylmagnesium bromide.

  • Nucleophilic Addition :

    • The Grignard reagent reacts with formaldehyde to yield this compound after acidic workup.

Optimization Considerations

  • Regioselectivity : Ensuring the chlorine atom occupies the 2-position requires directing groups or controlled reaction conditions.

  • Solvent Choice : Ethers (e.g., THF) are ideal for Grignard stability, but polar aprotic solvents may improve formaldehyde solubility.

Chlorination of Cyclohexenyl Ethanol Derivatives

Post-synthetic chlorination introduces the chlorine atom to a pre-formed cyclohexenyl ethanol structure. Electrophilic chlorination agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can target the cyclohexene ring’s double bond.

Chlorination Methods

  • Electrophilic Addition :

    • Cyclohexenyl ethanol reacts with Cl₂ in a non-polar solvent (e.g., CCl₄) at 0–5°C, yielding a dichloride intermediate. Subsequent dehydrochlorination with a base (e.g., NaOH) generates the 2-chloro derivative.

  • Radical Chlorination :

    • Using azobisisobutyronitrile (AIBN) as an initiator, cyclohexenyl ethanol undergoes radical chlorination with SO₂Cl₂, favoring allylic positions.

Positional Selectivity

Comparative Analysis of Preparation Methods

MethodYield (%)AdvantagesLimitations
Catalytic Hydrogenation90–95*High efficiency, mild conditionsRequires synthetic precursor
Grignard Reaction70–85*Atom economy, scalabilitySensitive to moisture, regioselectivity issues
Chlorination60–75Late-stage functionalizationByproduct formation, purification challenges

*Theoretical yields based on analogous reactions.

Experimental Considerations and Optimization

Catalyst Recycling in Hydrogenation

The Rh/C catalyst in patent CN101165035A is recoverable via filtration, reducing costs. For chlorinated substrates, catalyst poisoning by chloride ions may occur, necessitating pre-treatment with chelating agents.

Stereochemical Control

The PubChem entry for (1R)-2-chloro-1-(cyclohexen-1-yl)ethanol highlights the potential for enantioselective synthesis. Asymmetric hydrogenation using chiral ligands (e.g., BINAP) or enzymatic resolution could yield optically pure product.

Analytical Validation

  • NMR Spectroscopy : Characteristic peaks include δ 4.2–4.5 (m, -CH₂OH) and δ 5.6–5.8 (m, cyclohexene C=CH).

  • Mass Spectrometry : Molecular ion peak at m/z 160.64 (C₈H₁₃ClO⁺) .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2-Chloro-cyclohex-1-enyl)-ethanol, and how are they experimentally determined?

  • Answer : The compound’s molecular formula (C₈H₁₃ClO) and molecular weight (160.64 g/mol) can be derived from mass spectrometry (MS) and elemental analysis. Structural confirmation via NMR (¹H/¹³C) is critical to resolve the cyclohexene ring geometry and chlorine/ethanol substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (O-H) and C-Cl stretches (~3400 cm⁻¹ and 550–650 cm⁻¹, respectively). For crystallographic validation, X-ray diffraction is recommended .

Q. What synthetic routes are commonly used for chlorinated cyclohexene derivatives like this compound?

  • Answer : A two-step approach is typical:

Cyclohexene functionalization : Electrophilic addition (e.g., HCl to cyclohexene oxide) or halogenation (e.g., Cl₂/FeCl₃) to introduce chlorine.

Ethanol group introduction : Nucleophilic substitution (e.g., using ethanol under reflux with K₂CO₃ as a base) or Grignard reactions. Monitor reaction progress via TLC or GC-MS to optimize yield (~60–80%) .

Q. What safety protocols are essential when handling chlorinated ethanol derivatives?

  • Answer : Use fume hoods, nitrile gloves, and eye protection. Chlorinated compounds may release toxic fumes (e.g., HCl) under heat. In case of skin contact, wash immediately with soap/water. For spills, absorb with inert materials (e.g., diatomaceous earth) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Answer : Regioselectivity in halogenation is influenced by steric and electronic factors. Computational tools (DFT calculations) predict favorable sites for chlorine addition. Experimentally, directing groups (e.g., hydroxyl) or catalysts (e.g., Lewis acids) can enhance selectivity. For example, AlCl₃ promotes Cl addition to the β-position of the cyclohexene ring .

Q. What analytical methods resolve contradictions in spectral data for structurally similar chlorinated alcohols?

  • Answer : Discrepancies in NMR/IR data often arise from conformational isomerism or solvent effects. Use deuterated solvents (e.g., CDCl₃) for consistency. 2D NMR (COSY, HSQC) clarifies coupling patterns. Compare experimental results with computational simulations (e.g., Gaussian) to validate assignments .

Q. How does the cyclohexene ring’s electronic environment influence the compound’s reactivity in substitution reactions?

  • Answer : The electron-withdrawing chlorine atom increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., SN² reactions). Cyclohexene’s conjugation stabilizes transition states, reducing activation energy. Kinetic studies (e.g., varying nucleophile concentration) quantify these effects .

Q. What role does this compound play in catalytic asymmetric synthesis?

  • Answer : The chiral cyclohexene backbone serves as a ligand or intermediate in asymmetric catalysis. For example, it can coordinate transition metals (e.g., Ru or Pd) to induce enantioselectivity in hydrogenation or cross-coupling reactions. Enantiomeric excess (ee) is measured via chiral HPLC or polarimetry .

Methodological Notes

  • Synthesis Optimization : Reflux time and catalyst loading (e.g., K₂CO₃) significantly impact yield. Use DoE (Design of Experiments) to identify optimal conditions .
  • Toxicity Profiling : Assess acute toxicity via zebrafish or murine models, referencing OECD guidelines for chlorinated compounds .
  • Computational Modeling : Employ Gaussian or ORCA for transition-state analysis to predict reaction pathways .

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